molecular formula C8H9IO2 B13894003 1-(4-Iodophenyl)ethane-1,2-diol

1-(4-Iodophenyl)ethane-1,2-diol

Cat. No.: B13894003
M. Wt: 264.06 g/mol
InChI Key: ZNNCSCNNQXKILF-UHFFFAOYSA-N
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Description

1-(4-Iodophenyl)ethane-1,2-diol (CAS 647026-57-1) is a valuable synthetic intermediate and building block in organic chemistry and medicinal research. This compound features a vicinal diol and a 4-iodophenyl moiety, a combination that offers versatile applications. The diol functional group is typically installed via the syn-dihydroxylation of the corresponding vinylarene precursor using reagents like osmium tetroxide (OsO₄) . In pharmaceutical research, this compound's core structure is integral to developing potent and selective inhibitors. Structure-activity relationship (SAR) studies have demonstrated that the p-iodophenyl substituent significantly enhances binding affinity through halogen-bonding interactions with protein targets. Specifically, derivatives of this compound have shown high potency in the inhibition of the BRD4 N-terminal bromodomain (D1), with IC₅₀ values reaching below 0.092 μM, showcasing its utility in epigenetics and cancer research . Furthermore, the 4-iodophenyl group serves as a key handle in developing theranostic agents. It can be used as a precursor for albumin-binding moieties, such as in 4-(p-Iodophenyl)butyric acid (IPBA), which is employed to improve the pharmacokinetic profile of radioligands for cancer imaging and therapy by prolonging their circulation half-life . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this and all chemicals with appropriate safety precautions.

Properties

Molecular Formula

C8H9IO2

Molecular Weight

264.06 g/mol

IUPAC Name

1-(4-iodophenyl)ethane-1,2-diol

InChI

InChI=1S/C8H9IO2/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8,10-11H,5H2

InChI Key

ZNNCSCNNQXKILF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(CO)O)I

Origin of Product

United States

Preparation Methods

Summary Data Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Notes
Syn-dihydroxylation 4-Iodostyrene OsO4, NMO, NaHSO3 quench 70-85 High stereoselectivity
Epoxidation + ring opening 4-Iodostyrene m-CPBA, H2SO4 or NaOH 65-80 Control over stereochemistry
Reduction + oxidation route 4-Iodobenzaldehyde NaBH4, PCC, OsO4 or KMnO4 50-65 Multi-step, moderate yield
Patent-related intermediates Various iodophenyl precursors CuI, K2CO3, DMSO (for coupling steps) Not specified Industrial scale, high purity

Research Results and Analysis

  • Stereochemistry: The diol is typically obtained as a racemic or enantiomerically enriched mixture depending on the reagents and conditions. OsO4-mediated dihydroxylation is known for syn addition, producing cis-diols.
  • Yield and Purity: Yields vary by method, with direct dihydroxylation generally providing higher yields and fewer side products.
  • Scalability: The osmium tetroxide method, despite its toxicity, is widely used at small to medium scale; alternatives like potassium permanganate are less selective.
  • Industrial Relevance: Patents emphasize environmentally benign processes and high purity, suggesting that direct diol synthesis may be integrated into multi-step pharmaceutical syntheses.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Iodophenyl)ethane-1,2-diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Periodic acid (HIO₄), lead tetraacetate (Pb(OAc)₄)

    Reduction: Lithium aluminum hydride (LiAlH₄)

    Substitution: Palladium catalysts, boron reagents (e.g., phenylboronic acid)

Major Products Formed:

    Oxidation: Corresponding ketones or aldehydes

    Reduction: 1-(4-Iodophenyl)ethanol

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

1-(4-Iodophenyl)ethane-1,2-diol has several applications in scientific research:

Comparison with Similar Compounds

Substituent Effects on Properties

  • Electron-Withdrawing Groups (e.g., I, Br, CF₃):
    • Increase acidity of hydroxyl groups due to inductive effects, enhancing solubility in polar solvents .
    • Iodine’s heavy atom effect leads to distinct NMR deshielding (e.g., aromatic protons near I resonate downfield) and higher molecular ion peaks in MS .
  • Electron-Donating Groups (e.g., OCH₃, CH₃): Reduce hydroxyl acidity, favoring stability in non-polar solvents. Methoxy-substituted analogs (e.g., 1-(4-Methoxyphenyl)ethane-1,2-diol) often exhibit higher synthetic yields (e.g., 88% for pyridinyl analogs in ) .
  • Biological Activity: MOPEG and DOPEG are catecholamine metabolites with roles in neurological pathways .

Spectral and Physical Property Trends

  • MS Data: Molecular ion peaks align with substituent mass (e.g., m/z = 264.06 for iodophenyl vs. 232.2 for pyridinyl derivatives ).
  • NMR Shifts: Aromatic protons in iodophenyl derivatives resonate at δ ~7.5–7.8 ppm, while methoxy groups show δ ~3.8 ppm (singlet) .
  • Physical State: Bulky substituents (e.g., CF₃, I) favor crystalline solids, whereas smaller groups (e.g., F, OCH₃) result in oils .

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